BenchChemオンラインストアへようこそ!

O-Benzyl-N-Methyl-L-Tyrosinamide

Fragment-based drug discovery Allosteric kinase inhibition X-ray crystallography

O-Benzyl-N-Methyl-L-Tyrosinamide (PDB ligand code MS7; IUPAC: (2S)-2-azanyl-N-methyl-3-(4-phenylmethoxyphenyl)propanamide; CAS not uniformly assigned across vendors) is a doubly modified L-tyrosine derivative bearing an O-benzyl protecting group on the phenolic hydroxyl and an N-methyl substituent on the terminal amide nitrogen. With a molecular formula of C₁₇H₂₀N₂O₂ and a monoisotopic mass of 284.35 Da, this compound occupies a distinct chemical space between simple N-methyl amino acid amides and fully elaborated peptidomimetics.

Molecular Formula C24H27N5O2S2
Molecular Weight 481.633
Cat. No. B1193144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Benzyl-N-Methyl-L-Tyrosinamide
SynonymsMS7;  MS-7;  MS 7
Molecular FormulaC24H27N5O2S2
Molecular Weight481.633
Structural Identifiers
SMILESS=C(NCC1=CC=CN=C1)NC2=CC=C(S(=O)(N3CCN(CC4=CC=CC=C4)CC3)=O)C=C2
InChIInChI=1S/C24H27N5O2S2/c30-33(31,29-15-13-28(14-16-29)19-20-5-2-1-3-6-20)23-10-8-22(9-11-23)27-24(32)26-18-21-7-4-12-25-17-21/h1-12,17H,13-16,18-19H2,(H2,26,27,32)
InChIKeyLKHGLZDYVMMQOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





O-Benzyl-N-Methyl-L-Tyrosinamide: Chemical Identity and Baseline Characteristics for Procurement Decision-Making


O-Benzyl-N-Methyl-L-Tyrosinamide (PDB ligand code MS7; IUPAC: (2S)-2-azanyl-N-methyl-3-(4-phenylmethoxyphenyl)propanamide; CAS not uniformly assigned across vendors) is a doubly modified L-tyrosine derivative bearing an O-benzyl protecting group on the phenolic hydroxyl and an N-methyl substituent on the terminal amide nitrogen [1]. With a molecular formula of C₁₇H₂₀N₂O₂ and a monoisotopic mass of 284.35 Da, this compound occupies a distinct chemical space between simple N-methyl amino acid amides and fully elaborated peptidomimetics . Originally identified through fragment-based NMR screening of a 500-compound library at Novartis, it binds within the allosteric myristate pocket of Abl kinase and was co-crystallized with imatinib in the X-ray structure PDB 3MSS at 1.95 Å resolution [2].

Why O-Benzyl-N-Methyl-L-Tyrosinamide Cannot Be Replaced by Generic Tyrosine Derivatives or Simple N-Methyl Amides


Generic substitution among tyrosine derivatives is precluded by the compound's dual modification—simultaneous O-benzylation and N-methylation—which together confer a specific three-dimensional binding pharmacophore that neither O-benzyl-L-tyrosine alone nor unmodified N-methyl-L-tyrosinamide can replicate [1]. In the Abl kinase myristate pocket (PDB 3MSS), the O-benzyl group engages in hydrophobic packing interactions deep within the pocket while the N-methyl amide restricts conformational flexibility and modulates hydrogen-bonding capacity relative to primary amide analogs, directly affecting the orientation of helix_I and thus the functional consequence of binding (antagonism vs. agonism) [2]. Substituting with a compound lacking either modification, or with the D-enantiomer, would alter or abolish this binding mode: the related fragment FRAG1 (methyl 2-amino-4-chlorobenzoate, PDB 3MS9), despite also occupying the myristate pocket, binds in a distinctly different orientation that fails to induce the critical conformational bend in helix_I required for functional kinase antagonism [3].

Quantitative Comparative Evidence: O-Benzyl-N-Methyl-L-Tyrosinamide vs. Closest Analogs and Alternatives for Allosteric Abl Myristate Pocket Engagement


X-Ray Crystallographic Binding Mode in Abl Myristate Pocket: O-Benzyl-N-Methyl-L-Tyrosinamide (FRAG2) vs. Methyl 2-Amino-4-Chlorobenzoate (FRAG1)

In the head-to-head structural comparison from the same study, O-benzyl-N-methyl-L-tyrosinamide (FRAG2, PDB 3MSS) and methyl 2-amino-4-chlorobenzoate (FRAG1, PDB 3MS9) were both identified as myristate pocket binders via fragment-based NMR screening, yet their crystallographic binding modes are fundamentally distinct: FRAG2 binds deeper into the hydrophobic cavity via its O-benzyl phenyl ring, whereas FRAG1 occupies a more solvent-exposed sub-pocket [1]. Resolution and refinement statistics are comparable (3MSS: 1.95 Å, R-free 0.220, R-work 0.169; 3MS9: 1.80 Å, R-free 0.234, R-work 0.186), confirming that both structures are of equivalent quality for comparative analysis [2].

Fragment-based drug discovery Allosteric kinase inhibition X-ray crystallography Chronic myeloid leukemia Bcr-Abl

Functional Consequence of Myristate Pocket Binding: O-Benzyl-N-Methyl-L-Tyrosinamide (FRAG2) as a Conformationally Silent Binder

The Jahnke et al. (2010) study establishes that binding to the myristate pocket of Abl kinase does not automatically confer functional antagonism; rather, the conformational consequence on C-terminal helix_I—measured by an NMR-based conformational assay using isotopically labeled valine—discriminates antagonists from agonists [1]. O-benzyl-N-methyl-L-tyrosinamide (FRAG2) binds the myristate pocket but does NOT induce helix_I bending, placing it in the category of 'conformationally silent' binders or potential agonists, in contrast to myristate itself and optimized myristate mimetics such as GNF-2 which do bend helix_I and functionally inhibit kinase activity (IC₅₀ in the low-nanomolar range for Bcr-Abl autophosphorylation) [2].

Allosteric agonism NMR conformational assay Kinase regulation Helix_I bending Myristate pocket

Molecular Weight and Physicochemical Differentiation from N-Protected Peptide Coupling Tyrosine Derivatives

O-Benzyl-N-Methyl-L-Tyrosinamide (MW 284.35 Da) falls within the 'rule-of-three' (MW ≤ 300 Da) for fragment-based screening, distinguishing it from commonly used Fmoc- or Boc-protected N-methyl tyrosine building blocks such as Fmoc-N-Me-Tyr(Bzl)-OH (MW ~563.6 Da) and Boc-N-Me-Tyr(Bzl)-OH (MW 385.5 Da) [1]. Unlike Fmoc- and Boc-protected derivatives, which are designed for use as protected monomers in solid-phase peptide synthesis (SPPS) and require deprotection steps, O-Benzyl-N-Methyl-L-Tyrosinamide is a free amine capable of direct biological screening without prior deprotection [2].

Solid-phase peptide synthesis Building block Fragment library design Rule-of-three compliance Physicochemical property

Stereochemical Identity: L-Enantiomer Specificity vs. D-Enantiomer and Racemate Availability

The PDB-deposited structure 3MSS unambiguously establishes the L-configuration at the α-carbon (Cahn-Ingold-Prelog descriptor: S; InChIKey: ZMTWQALRHGTUHL-INIZCTEOSA-N) for the biologically characterized form of this compound [1]. In contrast, the D-enantiomer (O-benzyl-N-methyl-D-tyrosinamide, CAS 140195-75-1 for the related O-benzyl-D-tyrosinamide) and racemic mixtures are available from certain vendors but lack any published structural or biological characterization in the Abl myristate pocket . The myristate pocket is inherently chiral, and the spatial orientation of the α-amino substituent is expected to critically influence binding pose and affinity.

Chiral purity Enantiomeric differentiation X-ray crystallography PDB deposition Stereospecific binding

Optimal Application Scenarios for O-Benzyl-N-Methyl-L-Tyrosinamide Based on Verified Differentiation Evidence


Fragment-Based Allosteric Drug Discovery Targeting the Bcr-Abl Myristate Pocket

Use O-Benzyl-N-Methyl-L-Tyrosinamide as a validated fragment hit for the Abl myristate pocket in fragment-based drug discovery (FBDD) campaigns. Its co-crystal structure with Abl kinase (PDB 3MSS, 1.95 Å) provides a high-resolution starting point for structure-guided fragment growing, merging, or linking strategies aimed at converting this inactive binding fragment into a functional allosteric antagonist [1]. The compound is particularly valuable as a fragment starting point structurally orthogonal to the aminopyrimidine-based GNF-2 series, offering an alternative chemical series for intellectual property diversification [2].

Allosteric Kinase Assay Validation: Negative Control for Helix_I Conformational Change Detection

Deploy this compound as a critical negative-control chemical probe in NMR-based conformational assays that monitor helix_I bending in Abl kinase. Since O-benzyl-N-methyl-L-tyrosinamide robustly occupies the myristate pocket without inducing the inhibitory conformational change (as demonstrated in the Jahnke et al. 2010 study), it serves to distinguish true binding from functional antagonism in screening cascades, preventing false-positive attribution of inhibitory activity to mere pocket occupancy [1].

Solid-Phase Peptide Synthesis (SPPS) with Pre-Modified Tyrosine Monomers

Utilize O-Benzyl-N-Methyl-L-Tyrosinamide as a pre-modified monomer in Fmoc/tBu SPPS for the incorporation of N-methyl-O-benzyl-tyrosine residues into peptide chains. The free amine form (unlike Fmoc-protected analogs) may be used for N-terminal capping or, after temporary protection, for internal incorporation, enabling the synthesis of peptides containing N-methylated, O-benzyl-protected tyrosine residues with defined stereochemistry [1].

Chemical Biology Tool for Studying Allosteric Agonism of Tyrosine Kinases

Apply this compound in chemical biology studies investigating the phenomenon of allosteric kinase activation through myristate pocket engagement. As one of the first fragment-level ligands shown to bind the Abl myristate pocket without triggering the assembled inactive state, it provides a unique tool for dissecting the structural determinants that govern the agonist-to-antagonist functional switch in allosteric kinase regulation [1].

Quote Request

Request a Quote for O-Benzyl-N-Methyl-L-Tyrosinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.